molecular formula C13H10Cl2N2 B1654479 N-(3,4-Dichlorophenyl)benzamidine CAS No. 23557-81-5

N-(3,4-Dichlorophenyl)benzamidine

Cat. No.: B1654479
CAS No.: 23557-81-5
M. Wt: 265.13 g/mol
InChI Key: JBRSHHQNGSORFD-UHFFFAOYSA-N
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Description

Significance of Amidine Scaffold in Pharmacologically Active Compounds

The amidine functional group, characterized by the -C(=N)N- moiety, is a prominent structural element in a multitude of pharmacologically active compounds. nih.gov Its significance stems from its ability to engage in various non-covalent interactions with biological macromolecules such as proteins and DNA. nih.gov These interactions, which include hydrogen bonding, electrostatic interactions, and cation-π interactions, are fundamental to the molecular recognition processes that underpin therapeutic activity. nih.gov

Amidines are recognized as a key scaffold in the development of agents with a broad spectrum of activities, including antimicrobial (antibacterial, antifungal, antiviral) and antiparasitic properties. nih.gov The basic nature of the amidine group allows it to exist in a protonated, cationic form at physiological pH, which facilitates strong interactions with negatively charged residues in enzyme active sites or the minor groove of DNA. nih.gov For instance, benzamidine (B55565) itself is a well-known reversible, competitive inhibitor of trypsin and other serine proteases. wikipedia.org This inhibitory action is attributed to the structural resemblance of the benzamidine moiety to the arginine side chain, allowing it to bind effectively to the specificity pocket of these enzymes.

Rationale for 3,4-Dichlorophenyl Substitution in Bioactive Molecules

The incorporation of a 3,4-dichlorophenyl group into a molecule is a common strategy in drug design to modulate its physicochemical and pharmacokinetic properties. The two chlorine atoms on the phenyl ring exert a significant influence on the molecule's electronic character and lipophilicity. Chlorine is an electron-withdrawing group, which can alter the pKa of nearby functional groups and influence the molecule's reactivity and metabolic stability.

The presence of the 3,4-dichloro substitution pattern is found in a variety of bioactive compounds. For example, 3,4-dichloroaniline (B118046) is a known xenobiotic and an epitope. nih.gov The herbicide diuron (B1670789) contains a (3,4-dichlorophenyl)urea moiety. nih.gov Furthermore, 3,4-dichloroamphetamine is a potent serotonin-releasing agent. wikipedia.org The rationale behind this specific substitution pattern often relates to enhancing the binding affinity of the molecule to its target, improving its metabolic profile by blocking sites of oxidation, and increasing its ability to cross biological membranes due to increased lipophilicity.

Overview of Research Trajectories for N-(3,4-Dichlorophenyl)benzamidine and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues, particularly N-arylbenzamidines and other benzamidine derivatives, are well-established. These studies provide a framework for understanding the potential applications of this compound class.

A significant area of investigation for benzamidine analogues is in the development of novel antimicrobial agents. nih.govmonash.edunih.gov Researchers have synthesized and evaluated various benzamidine derivatives for their activity against a range of pathogens. nih.govmonash.edunih.gov For example, studies have explored the synthesis of heterocyclic derivatives of benzamidine and have demonstrated their inhibitory potential against bacteria implicated in periodontal disease, such as Porphyromonas gingivalis. nih.govmonash.edu These studies often involve the modification of the benzamidine scaffold to optimize antimicrobial potency while minimizing cytotoxicity to human cells. nih.govmonash.edunih.gov

Another research avenue involves the design of benzamidine analogues as enzyme inhibitors. wikipedia.orgresearchgate.net Given the established role of benzamidine as a serine protease inhibitor, researchers have designed more complex analogues to target specific proteases involved in disease pathways. For instance, novel benzamidine analogues have been designed and evaluated as inhibitors of gingipains, which are virulence factors of P. gingivalis. monash.eduresearchgate.net These research efforts often employ computational methods like molecular docking to predict the binding of these analogues to the enzyme's active site, followed by chemical synthesis and biological evaluation. monash.eduresearchgate.net

Table 2: Research on Selected Benzamidine Analogues

Analogue Class Research Focus Key Findings
Heterocyclic Benzamidine Derivatives Antimicrobial activity against periodontal pathogens Significant inhibitory potential against P. gingivalis and E. coli with minimal cytotoxicity. nih.gov
Novel Benzamidine Analogues (NBA) Inhibition of peri-implantitis mediated by P. gingivalis Good antimicrobial activity against P. gingivalis and weak/negligible cytotoxicity against HEK 293 cells. monash.eduresearchgate.net
Imino Bases of Benzamidine Antimicrobial activity against periodontal pathogens Significant antimicrobial activity against tested pathogens with weak cytotoxicity. nih.gov

This table summarizes findings from different research studies and does not represent a direct study of this compound.

Properties

CAS No.

23557-81-5

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)benzenecarboximidamide

InChI

InChI=1S/C13H10Cl2N2/c14-11-7-6-10(8-12(11)15)17-13(16)9-4-2-1-3-5-9/h1-8H,(H2,16,17)

InChI Key

JBRSHHQNGSORFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl Benzamidine

Direct Synthetic Routes to N-(3,4-Dichlorophenyl)benzamidine

The direct synthesis of this compound has been explored through various chemical reactions, including metal-catalyzed couplings, condensation reactions, and one-pot strategies.

Metal-Catalyzed Coupling Reactions for Amidine Synthesis

While specific examples for the direct metal-catalyzed synthesis of this compound are not extensively detailed in the reviewed literature, analogous reactions suggest the feasibility of this approach. Transition metal catalysis, particularly with palladium and copper, is a powerful tool for the formation of carbon-nitrogen bonds. nih.gov For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. In principle, the reaction of 3,4-dichloroaniline (B118046) with benzamidine (B55565), or a derivative thereof, in the presence of a suitable palladium catalyst and ligand could yield the target compound. Similarly, Ullmann-type couplings, which utilize copper catalysts, are employed for N-arylation and could potentially be adapted for this synthesis. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Condensation Reactions with Substituted Anilines and Nitriles

A well-established and direct method for the synthesis of N-arylbenzamidines involves the condensation of an appropriately substituted aniline (B41778) with benzonitrile (B105546). A classic example is the synthesis of N-phenylbenzamidine, which can be achieved by reacting aniline with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. orgsyn.org This reaction typically requires elevated temperatures. orgsyn.org

Adapting this method for the synthesis of this compound would involve the reaction of 3,4-dichloroaniline with benzonitrile. A detailed procedure for a similar compound, N-phenylbenzamidine, involves mixing aniline and benzonitrile, followed by the portion-wise addition of anhydrous aluminum chloride. The reaction mixture is then heated, and the product is isolated after workup with hydrochloric acid and subsequent basification with sodium hydroxide. orgsyn.org

Table 1: Reaction components for the synthesis of N-phenylbenzamidine orgsyn.org

ReagentMolar Ratio
Aniline1.0
Benzonitrile~0.98
Aluminum Chloride1.0

This methodology provides a direct and scalable route to N-arylbenzamidines. A Russian patent describes a similar approach for the synthesis of N-4-nitrophenylbenzamidine by reacting benzonitrile with p-nitroaniline in the presence of anhydrous aluminum chloride at elevated temperatures. turkjps.org

Another relevant synthetic pathway is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt). uni.lunih.govresearchgate.net This intermediate can then react with an amine, such as 3,4-dichloroaniline, to furnish the desired amidine. uni.lu This two-step approach offers an alternative to the direct condensation method.

One-Pot Synthesis Strategies

One-pot syntheses offer an efficient approach to complex molecules by minimizing purification steps and reducing reaction time and waste. While a specific one-pot synthesis for this compound is not explicitly described, the principles of multicomponent reactions could be applied. For instance, a one-pot reaction involving 3,4-dichloroaniline, an orthoester (as a benzonitrile precursor), and a suitable catalyst could potentially yield the target compound directly. The development of such a process would be a significant advancement in the efficient synthesis of this class of compounds.

Synthesis of this compound Derivatives

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can be targeted at either the benzamidine moiety or the 3,4-dichlorophenyl ring.

Functionalization of the Benzamidine Moiety

The amidine functional group itself can be a site for further chemical transformations. For example, the nitrogen atoms of the amidine can be alkylated or acylated to introduce new functional groups. The synthesis of N-substituted amidines is an active area of research. core.ac.uk

Furthermore, the amidine can be converted to other functional groups. For instance, amidoxime (B1450833) derivatives can be prepared from the corresponding nitriles, suggesting that the amidine functionality can be a precursor to other nitrogen-containing heterocycles. turkjps.org

Modifications of the 3,4-Dichlorophenyl Ring

The 3,4-dichlorophenyl ring is susceptible to electrophilic aromatic substitution reactions, although the presence of two deactivating chloro groups makes the ring electron-deficient. The directing effects of the chloro substituents and the benzamidine group would influence the position of substitution. Friedel-Crafts reactions, nitration, halogenation, and sulfonation could potentially be employed to introduce new substituents onto this ring, provided that appropriate reaction conditions are used to overcome the deactivating nature of the existing groups.

Alternatively, nucleophilic aromatic substitution could be explored, particularly at the positions activated by the electron-withdrawing chloro groups. However, such reactions typically require harsh conditions or the presence of a strong activating group.

A more versatile approach to modifying the dichlorophenyl ring could involve the use of a starting material that already contains the desired functional group. For example, starting with a differently substituted dichloronitrobenzene and carrying it through the synthetic sequence would lead to a derivative with a modified phenyl ring.

Incorporation into Fused Heterocyclic Systems

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. Its amidine functionality provides two nucleophilic nitrogen atoms, which can participate in cyclocondensation reactions with suitable electrophilic partners to construct new rings. These reactions are fundamental in building complex molecular architectures often sought in medicinal chemistry and materials science.

One of the most common strategies for forming fused heterocycles is the reaction of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction typically leads to the formation of a pyrimidine (B1678525) ring fused to another cyclic system. For instance, the reaction of a benzamidine derivative with a cyclic β-keto ester can yield a tetrahydropyrimidine (B8763341) fused system.

Another important application is in the synthesis of quinazoline (B50416) derivatives. While direct reaction of this compound to form quinazolines is not extensively documented in readily available literature, analogous reactions with other amidines provide a blueprint for this transformation. For example, the cyclocondensation of an amidine with a 2-aminobenzoic acid derivative or a 2-aminobenzonitrile (B23959) can lead to the formation of a quinazolin-4-one or a 4-aminoquinazoline, respectively.

Furthermore, this compound can be envisioned as a building block for the synthesis of fused triazine heterocycles. The reaction with appropriate precursors containing adjacent nitrogen and carbonyl or nitrile functionalities could lead to the formation of a fused 1,2,4-triazine (B1199460) or 1,3,5-triazine (B166579) ring. The specific substitution pattern on the precursor would dictate the final heterocyclic system.

A notable example from the literature, though not directly employing this compound, illustrates the potential of amidines in forming fused systems. A patent describes the synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives by reacting a 3-aminopyridine-4-carboxylic acid compound with an amidine in the presence of a nucleophilic catalyst like sodium acetate. google.com This suggests a viable synthetic route where this compound could be used to generate novel pyrido[3,4-d]pyrimidine (B3350098) structures.

The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for amidines.

Fused Heterocyclic SystemPotential Reaction Partner
Fused Pyrimidines1,3-Dicarbonyl compounds, β-Ketoesters, Enones
Fused Quinazolines2-Aminobenzoic acid derivatives, 2-Aminobenzonitriles
Fused TriazinesHydrazonoyl halides, α-Ketoesters, Dicarbonyl compounds with adjacent nitrogen functionalities
Pyrido[3,4-d]pyrimidines3-Aminopyridine-4-carboxylic acid derivatives

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectra of products formed from this compound, characteristic signals would be expected for the aromatic protons of the 3,4-dichlorophenyl group and the phenyl group. The integration of these signals helps to confirm the number of protons in each region. The chemical shifts and coupling patterns of the protons in the newly formed heterocyclic ring are particularly diagnostic of its structure. For instance, the appearance of new aliphatic or aromatic signals and their specific splitting patterns can confirm the cyclization event.

The ¹³C NMR spectra are equally informative, showing distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms in the dichlorophenyl and phenyl rings, as well as the carbons in the newly formed heterocyclic core, provide strong evidence for the proposed structure. The disappearance of the amidine carbon signal from the starting material and the appearance of new signals corresponding to the fused ring system are key indicators of a successful reaction.

The following table provides hypothetical ¹H and ¹³C NMR data for a plausible fused pyrimidine derivative of this compound.

Hypothetical Fused Pyrimidine Derivative ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons (Dichlorophenyl) 7.20-7.80 (m, 3H)125.0-135.0
Aromatic Protons (Phenyl) 7.40-7.90 (m, 5H)128.0-140.0
Heterocyclic Ring Protons Varies depending on the specific ring structureVaries depending on the specific ring structure
Amidine Carbon (in product) -~160-165

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of reactions involving this compound, IR spectroscopy can be used to monitor the progress of the reaction and to confirm the presence of key functional groups in the product.

The IR spectrum of the starting material, this compound, would show characteristic absorption bands for N-H and C=N stretching vibrations. Upon successful cyclization to form a fused heterocyclic system, these bands may shift or disappear, and new bands characteristic of the product's functional groups will appear. For example, if a quinazolinone is formed, a strong C=O stretching band would be observed in the region of 1650-1700 cm⁻¹. The presence of C-Cl stretching vibrations from the dichlorophenyl group would also be evident.

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H Stretch (Amine/Amide)3200-3500
C-H Stretch (Aromatic)3000-3100
C=N Stretch (Imine/Amidine)1620-1690
C=C Stretch (Aromatic)1450-1600
C-Cl Stretch600-800
C=O Stretch (in a quinazolinone)1650-1700

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, which is crucial for confirming the identity of a newly synthesized molecule.

For a product derived from the reaction of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the target fused heterocycle. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, offering clues about its connectivity.

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
This compoundC₁₃H₁₀Cl₂N₂264.0221
Hypothetical Fused Pyrimidine DerivativeC₁₇H₁₂Cl₂N₂O330.0326

Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl Benzamidine Derivatives

Impact of Substituent Variations on the Benzamidine (B55565) Core

The benzamidine moiety is a well-established pharmacophore known for its ability to interact with serine proteases. nih.govnih.gov It typically binds to the S1 pocket of these enzymes, which often contains an aspartic acid residue, forming a salt bridge with the positively charged amidinium group. Variations in the substitution pattern on the benzamidine core can significantly modulate binding affinity and selectivity.

Derivatives of benzamidine are known to be competitive inhibitors of serine proteases such as trypsin, plasmin, thrombin, and Factor Xa. nih.gov SAR studies on a broad range of benzamidine derivatives have revealed that while there are parallels in their inhibitory activities against these enzymes, there are also notable deviations. This suggests that despite the similarities in their active sites, these enzymes possess distinct structural differences in their primary and secondary binding sites. nih.gov

For instance, in the development of Factor Xa inhibitors, modifications to the benzamidine core are a key strategy. While the basic amidine group is often essential for anchoring the molecule in the S1 pocket, substitutions on the phenyl ring can fine-tune interactions with the surrounding residues, thereby enhancing potency and selectivity. nih.gov

Table 1: Impact of Benzamidine Core Substitutions on Serine Protease Inhibition Note: This table is a generalized representation based on SAR principles for benzamidine derivatives.

Substitution on Benzamidine Ring General Effect on Activity Rationale
Unsubstituted Baseline activity The positively charged amidinium group provides the primary binding interaction with the S1 pocket.
Small Alkoxy Groups (e.g., -OCH₃) May increase or decrease activity Can influence solubility and electronic properties; may introduce steric hindrance or favorable interactions depending on the target.
Halogens (e.g., -F, -Cl) Often increases activity Can enhance binding through halogen bonding and improve metabolic stability.

| Hydrophobic Groups | Variable | Can interact with hydrophobic subpockets, but larger groups may cause steric clashes. nih.gov |

Role of the Dichlorophenyl Substitution Pattern and its Influence on Biological Activity

The 3,4-dichlorophenyl group is a critical component of the N-(3,4-Dichlorophenyl)benzamidine scaffold, often binding to a hydrophobic pocket (like the S4 pocket in Factor Xa) in the target enzyme. The specific positioning of the chlorine atoms on the phenyl ring is crucial for optimal biological activity.

Studies on related compounds have demonstrated the significance of the chlorine substitution pattern. For example, in a series of spirooxindole derivatives, those incorporating a 2,4-dichlorophenyl moiety were found to be the most active against certain cancer cell lines. researchgate.net Similarly, in the development of opioid kappa agonists, the 2-(3,4-dichlorophenyl) group was found to be a key feature in the most potent compounds. nih.gov

The comparison of different dichlorophenyl isomers of benzanilides reveals that the substitution pattern directly influences the molecule's solid-state geometry, including the dihedral angles between the phenyl rings. nih.gov These conformational differences, dictated by the chlorine positions, can have a profound impact on how the molecule fits into the binding site of a protein. For example, the structure of N-(3,4-dichlorophenyl)benzamide shows a specific conformation of the amide bond and dihedral angles between the aromatic rings, which would differ from a 2,4- or 3,5-dichloro isomer. nih.gov

Table 2: Influence of Dichlorophenyl Isomers on Biological Activity in Related Scaffolds Note: This table illustrates the principle that substitution patterns are critical for activity, drawing from examples in related compound classes.

Compound/Scaffold Dichlorophenyl Pattern Observed Activity/Finding Reference
Spirooxindole Derivatives 2,4-Dichlorophenyl Most active against MDA-MB-231 and HepG2 cell lines. researchgate.net
Pyrrolidinylethyl Acetamides 3,4-Dichlorophenyl The most potent derivative was a 2-(3,4-dichlorophenyl)acetamide. nih.gov
Benzanilides 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Different substitution patterns lead to distinct dihedral angles and crystal packing. nih.gov

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind a biological target. Conformational analysis, therefore, is a vital tool for understanding and predicting biological efficacy. For this compound derivatives, the relative orientation of the benzamidine and dichlorophenyl rings is a key determinant of activity.

In developing ligands for various receptors, conformational restriction is a common strategy to lock a molecule into its bioactive conformation, thereby increasing affinity and selectivity. For example, in a series of sigma receptor ligands, conformationally restricted derivatives of a lead compound containing a 3,4-dichlorophenyl moiety were synthesized. The study found that steric factors and the spatial orientation of key nitrogen atoms, dictated by the constrained conformation, played a major role in binding affinity. nih.gov Similarly, conformational analysis was used to guide the development of potent opioid kappa agonists, ensuring that new derivatives could adopt an energy minimum conformation similar to a known active compound. nih.gov

Ligand Efficiency and Optimization Metrics

In modern drug discovery, potency alone is not the sole indicator of a promising drug candidate. Ligand efficiency (LE) and other related metrics have become essential tools for optimizing lead compounds. core.ac.uknih.gov These metrics evaluate the binding affinity of a compound in relation to its size, providing a measure of the "quality" of the interactions.

Ligand Efficiency (LE) is defined as the binding energy per non-hydrogen atom (heavy atom count, HAC). wikipedia.org It helps to identify compounds that achieve high affinity without becoming excessively large.

LE = -ΔG / N

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates potency to lipophilicity (logP or cLogP). It is a valuable metric because high lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. nih.gov

LLE = pIC₅₀ - cLogP

For a class of P-glycoprotein inhibitors, it was observed that although lipophilicity was important for activity, the most promising drug candidates needed to balance potency and lipophilicity, as reflected in their LLE values. nih.gov Optimizing for high LLE often means increasing potency while simultaneously controlling or even decreasing lipophilicity, a key challenge in medicinal chemistry. core.ac.uk

Table 3: Key Ligand Efficiency Metrics in Drug Optimization

Metric Formula Purpose Ideal Trend
Ligand Efficiency (LE) pKi / HAC To assess the binding efficiency per atom. wikipedia.org Higher values are generally better, indicating more efficient binding.
Lipophilic Ligand Efficiency (LLE) pKi - cLogP To balance potency with lipophilicity to improve drug-like properties. core.ac.uknih.gov Higher values (typically >5) are considered favorable for drug candidates. nih.gov
Binding Efficiency Index (BEI) pKi / MW (kDa) Relates potency to molecular weight. wikipedia.org Higher values indicate better efficiency for a given molecular size.

| Surface Efficiency Index (SEI) | pKi / (PSA / 100) | Relates potency to polar surface area. wikipedia.org | Higher values are desirable, balancing potency with polarity. |

The application of these metrics to the optimization of this compound derivatives would involve systematically evaluating how structural changes affect not just the inhibitory constant (Ki) but also these efficiency indices. The goal is to guide the selection of derivatives that exhibit a superior balance of potency, size, and physicochemical properties, thereby increasing the likelihood of developing a successful drug candidate.

Biological and Pharmacological Investigations of N 3,4 Dichlorophenyl Benzamidine and Its Analogues

Enzyme Inhibition Profiles

The inhibitory activity of N-(3,4-Dichlorophenyl)benzamidine and its analogues has been evaluated against several classes of enzymes. The benzamidine (B55565) moiety is a well-established pharmacophore for interacting with serine proteases, while modifications to the phenyl ring and the amidine group have led to interactions with other distinct enzyme systems.

Serine Protease Inhibition (e.g., Trypsin, Factor Xa)

Benzamidines are a known class of inhibitors for trypsin-like serine proteases. sigmaaldrich.com Research into substituted benzamidines has demonstrated their inhibitory activity against human serine proteases such as trypsin, thrombin, and plasmin. nih.gov The interaction between these enzymes and benzamidine inhibitors is influenced by the physicochemical properties of the substituent groups on the benzamidine core. nih.gov

For trypsin, the binding of substituted benzamidines is complex, showing dependence on the molar refractivity and molecular weight of the substituents. nih.gov In contrast, thrombin's interaction is primarily affected by the hydrophobicity of the substituent. nih.gov More specifically, studies on benzamidine-based inhibitors against bovine trypsin have shown inhibition constants (Ki) in the range of 10⁻⁷ to 10⁻⁸ M. nih.gov

The structural conformation of the inhibitor plays a critical role in its specificity. Inhibitors effective against Factor Xa typically adopt an extended conformation, which allows for occupation of the S3/S4 region of the enzyme's binding site. nih.gov This contrasts with inhibitors of other proteases, like thrombin, which often have a more compact structure. nih.gov The versatility in binding modes among chemically similar benzamidine-based compounds accounts for their varied inhibitory profiles against different serine proteases. nih.gov

Interactive Data Table: Serine Protease Inhibition by Benzamidine Analogues

Enzyme TargetKey FindingsRelevant FactorsCitations
Trypsin Inhibition constants (Ki) in the 10⁻⁷ to 10⁻⁸ M range reported for some analogues.Molar refractivity, molecular weight of substituents. nih.govnih.gov
Thrombin Inhibition is affected by the hydrophobicity of the substituent.Hydrophobicity. nih.gov
Factor Xa Effective inhibitors exhibit an extended conformation to occupy the S3/S4 region.Inhibitor conformation. nih.gov
Plasmin Binding is affected by electron donation from the substituent and its hydrophobicity.Substituent electronics, hydrophobicity. nih.gov

Topoisomerase Inhibition

While compounds containing a benzimidazole (B57391) nucleus, such as certain analogues of Hoechst 33342, have been identified as selective inhibitors of DNA topoisomerases, the available research did not indicate that this compound or its direct analogues possess inhibitory activity against this class of enzymes. nih.govnih.gov

Other Enzyme Systems (e.g., Phosphodiesterases, Sarcosine (B1681465) Oxidase, MabA/FabG1)

Research into additional enzyme targets has revealed significant activity of analogues containing the 3,4-dichlorophenyl moiety against enzymes involved in mycobacterial fatty acid synthesis.

Specifically, in the quest for new antitubercular agents, inhibitors of Mycobacterium tuberculosis MabA (FabG1), a β-ketoacyl-ACP reductase, have been discovered. ulb.ac.benih.gov MabA is a crucial enzyme in the mycolic acid biosynthesis pathway of the bacterium. ulb.ac.benih.govnih.gov A fragment-based screening identified an anthranilic acid series as MabA inhibitors. nih.govnih.gov Subsequent optimization of this series led to a more potent inhibitor that features a 3,4-dichlorophenyl ring on the amide portion of the molecule, highlighting the importance of this substitution for activity. ulb.ac.be

No significant findings were present in the reviewed literature regarding the inhibition of phosphodiesterases or sarcosine oxidase by this compound or its analogues.

Receptor Modulation and Ligand Interactions

Beyond enzyme inhibition, analogues incorporating the N-(3,4-dichlorophenyl) group have been central to the development of allosteric modulators for G-protein coupled receptors.

Adenosine (B11128) Receptor Positive Allosteric Modulation (A3AR PAMs)

The A3 adenosine receptor (A3AR) is a therapeutic target for inflammatory diseases and cancer. nih.govnih.gov Analogues of this compound, specifically those based on a 1H-imidazo[4,5-c]quinolin-4-amine scaffold, have been identified as potent positive allosteric modulators (PAMs) of the A3AR. nih.gov

The 4-(3,4-dichlorophenylamino) substitution has been shown to confer favorable PAM activity, enhancing the efficacy of orthosteric agonists. nih.govdtic.mil For instance, compounds such as LUF6000 (N-(3,4-Dichloro-phenyl)-2-cyclohexyl-lH-imidazo[4,5-c]quinolin-4-amine) and other derivatives with large 2-alkyl or cycloalkyl groups function as A3AR PAMs. nih.govnih.gov These PAMs bind to a hydrophobic site on the A3AR that is distinct from the agonist binding site. nih.govnih.gov This allosteric modulation enhances the receptor's response to the endogenous ligand adenosine, an effect that is particularly relevant in the microenvironment of inflammatory or tumor sites where adenosine levels are elevated. nih.gov

Studies using [³⁵S]GTPγS binding assays have confirmed that these modulators enhance the maximal effect (Emax) of A3AR agonists. nih.govacs.org

Interactive Data Table: A3AR Positive Allosteric Modulators with a 3,4-Dichlorophenyl Group

Compound Name/AnalogueCore StructureKey ActivityCitations
LUF6000 N-(3,4-Dichloro-phenyl)-2-cyclohexyl-lH-imidazo[4,5-c]quinolin-4-amineAllosteric enhancer of the human A3AR. nih.gov
MRS7788 (Analogue 18) 2-cyclohept-4-enyl-N-3,4-dichlorophenyl-1H-imidazo[4,5-c]quinolin-4-amineA3AR PAM. nih.gov
Analogue 14 2-Heptan-4-yl-N-3,4-dichlorophenyl-1H-imidazo[4,5-c]quinolin-4-amineGreatly enhanced agonist-stimulated [³⁵S]GTPγS binding Emax. nih.gov
Analogue 20 2-cyclononyl-N-3,4-dichlorophenyl-1H-imidazo[4,5-c]quinolin-4-amineGreatly enhanced agonist-stimulated [³⁵S]GTPγS binding Emax. nih.gov

GABAergic System Modulation (e.g., GABA Receptor Affinity)

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system and plays a crucial role in regulating neuronal excitability. nih.gov Dysfunctions within this system are implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. nih.gov The GABAergic system includes GABA receptors (ionotropic GABA-A and metabotropic GABA-B) and GABA transporters (GATs). nih.gov

Investigations into the interaction of this compound and its analogues with the GABAergic system have focused on their affinity for GABA-A receptors. These receptors are ligand-gated ion channels that are the target of various drugs, including benzodiazepines. nih.govnih.gov The affinity of a ligand for a receptor is a measure of how tightly it binds. For instance, studies on GABA-A receptors have determined the affinity (KH) and binding rates for various agonists. For GABA itself, the KH is 15.4 μM, while for the potent agonist muscimol, it is 10.9 μM. nih.gov The binding rates for these agonists are significantly slower than what would be predicted for a diffusion-limited process. nih.gov The benzamidine moiety, a core component of the compound , is known to act as a reversible competitive inhibitor of certain enzymes. wikipedia.org This characteristic suggests a potential for its derivatives to interact with receptor binding sites.

Dopamine (B1211576) Transporter (DAT) Inhibition

The dopamine transporter (DAT) is a key protein in the regulation of dopamine neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. nih.gov Its inhibition leads to increased levels of dopamine in the synapse, a mechanism central to the action of both therapeutic agents and drugs of abuse. nih.gov The human dopamine transporter (hDAT) is a target for understanding and treating conditions related to dopamine dysregulation. nih.gov

Research into the inhibition of DAT has identified various compounds that act as either competitive or non-competitive inhibitors. nih.gov For example, the cocaine analogue β-CFT is a competitive inhibitor that binds to the central site of the transporter, stabilizing it in an outward-open conformation. nih.gov In contrast, compounds like MRS7292 act as non-competitive inhibitors by binding to an allosteric site, which is a location on the transporter distinct from the main binding site. nih.gov This allosteric binding can prevent the conformational changes necessary for dopamine transport. nih.gov The potential for this compound or its analogues to inhibit DAT would be a significant area of investigation, given the therapeutic implications of DAT modulation in disorders like schizophrenia. nih.gov

Other Receptor Targets

Beyond the GABAergic and dopaminergic systems, the broader pharmacological profile of this compound and its analogues may include interactions with other receptor targets. The diverse biological activities reported for similar chemical structures, such as quinazoline (B50416) derivatives, suggest that these compounds could have a multi-target profile. mdpi.com For instance, some 4-anilinoquinazoline (B1210976) derivatives are known to inhibit protein kinases by competing with ATP at its catalytic binding site. mdpi.com Given that the benzamidine structure itself is a known ligand for various proteins, it is plausible that this compound could interact with a range of receptors and enzymes, warranting further investigation into its broader receptor pharmacology.

Antiproliferative and Cytotoxic Activities in In Vitro Cancer Models

In the search for new anticancer agents, researchers have explored the effects of various synthetic compounds on cancer cell lines. nih.gov The antiproliferative and cytotoxic activities of this compound and related compounds have been a subject of such investigations.

Activity against Specific Cancer Cell Lines (e.g., Leukemia)

The evaluation of novel compounds against specific cancer cell lines is a crucial step in drug discovery. Myeloid leukemia, for instance, is a type of cancer characterized by the clonal proliferation of hematopoietic stem cells, and there is a continuous need for more effective therapies. mdpi.com Studies have shown that certain marine alkaloids, such as 3,10-dibromofascaplysin (DBF), can induce apoptosis in myeloid leukemia cells and even work synergistically with existing chemotherapeutic agents like cytarabine. mdpi.com The investigation of this compound's activity against leukemia cell lines would be a valuable area of research to determine its potential as an anticancer agent.

Modulation of Cell Proliferation and Viability

The ability of a compound to inhibit cell proliferation and reduce cell viability is a key indicator of its potential as an anticancer drug. nih.gov Many novel compounds are screened for their antiproliferative effects using assays like the MTT assay, which measures cell viability. nih.gov For example, a series of s-triazine dipeptide derivatives showed antiproliferative effects against breast and colon cancer cell lines. nih.gov Similarly, a diarylpentanoid compound, MS13, demonstrated greater cytotoxic effects on non-small cell lung cancer cells compared to curcumin (B1669340) and induced antiproliferative activity in a dose- and time-dependent manner. nih.gov The evaluation of this compound's impact on the proliferation and viability of various cancer cell lines would provide insight into its therapeutic potential.

Differentiation of Cytotoxic vs. Cytostatic Behavior

When assessing the anticancer properties of a compound, it is important to distinguish between cytotoxic and cytostatic effects. A cytotoxic agent causes cell death (apoptosis or necrosis), while a cytostatic agent inhibits cell proliferation without directly killing the cells. For example, the marine alkaloid DBF was found to be a strong inducer of apoptosis in myeloid leukemia cells, indicating a cytotoxic mechanism. mdpi.com In another study, a 1,4-naphthoquinone (B94277) derivative, NCDDNB, was shown to induce apoptosis in prostate cancer cell lines, further highlighting a cytotoxic effect. nih.gov Determining whether this compound exhibits cytotoxic or cytostatic behavior is essential for understanding its mechanism of action and its potential clinical applications in cancer therapy.

Antimicrobial and Antifungal Efficacy

The search for novel antimicrobial and antifungal agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Benzamidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. nih.gov This section explores the antibacterial and antifungal properties of this compound and its analogues.

Recent studies have highlighted the potential of benzamidine analogues as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, novel heterocyclic derivatives of benzamidine have demonstrated significant inhibitory potential against pathogenic bacteria like Porphyromonas gingivalis and Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) for these compounds ranged from 31 µg/mL to 250 µg/mL. nih.gov

Imino analogues of benzamidine have also shown promise, with some exhibiting excellent growth inhibition against P. gingivalis and even better inhibition against P. aeruginosa compared to standard antibiotics. nih.gov Furthermore, certain benzamidine analogues have displayed notable activity against various bacterial strains, including Klebsiella pneumonia, Staphylococcus aureus, Shigella dysenteriae, and Proteus vulgaris. ijpbs.com

A study on robenidine (B1679493) analogues, which share structural similarities with benzamidine derivatives, revealed moderate antimicrobial activity against a range of Gram-negative pathogens. mdpi.com One analogue, NCL265, was particularly potent, with MIC values in the range of 2–16 µg/mL. mdpi.com The combination of these analogues with polymyxin (B74138) B, an outer membrane permeabilizer, resulted in synergistic or additive activity, significantly reducing the MIC of the analogues. mdpi.com

The antitumor drug tirapazamine (B611382) and its derivatives, which are structurally related to benzamidines, have also been evaluated for their antibacterial properties. mdpi.com These compounds exhibited activities with MICs varying from 1.1 µM to 413 µM against E. coli and S. aureus. mdpi.com Notably, acetyl- and methoxycarbonyl-substituted derivatives were found to be significantly more potent than the parent compound and reference drugs. mdpi.com

Table 1: Antibacterial Activity of Benzamidine Analogues

Compound/Analogue Bacterial Strain MIC (µg/mL) Reference
Heterocyclic Benzamidine Derivatives P. gingivalis, E. coli 31-250 nih.gov
NCL265 (Robenidine Analogue) Gram-Negative Pathogens 2-16 mdpi.com
Tirapazamine Analogues E. coli, S. aureus 0.25-128 mdpi.com
Novel Benzamidine Analogues P. gingivalis, S. epidermidis 31.25-125 nih.gov

Benzamidine and its analogues have also demonstrated significant antifungal properties, particularly against opportunistic fungal pathogens like Candida albicans. nih.govnih.gov Aromatic dicationic compounds related to pentamidine, a known antifungal agent, have shown excellent activity against C. albicans and Cryptococcus neoformans. nih.gov Many of these compounds exhibited potent fungicidal activity, with the most active compound against C. albicans having a MIC at which 80% of strains were inhibited (MIC80) of ≤0.09 μg/ml. nih.gov

The synthesis of novel benzamidine derivatives containing 1,2,3-triazole moieties has also yielded compounds with notable in vivo antifungal activity against Colletotrichum lagenarium and Botrytis cinerea. nih.gov For example, one such derivative demonstrated 90% efficacy against C. lagenarium at a concentration of 200 μg/mL, surpassing the efficacy of the commercial fungicide carbendazim. nih.gov

Furthermore, synthetic mimics of antimicrobial peptides, which can be structurally related to benzamidine derivatives, have shown potent activity against C. albicans and Trichophyton rubrum. researchgate.net Similarly, certain benzofuran (B130515) derivatives incorporating a thiazolo benzimidazole nucleus, a structure with some resemblance to benzamidine analogues, have exhibited potential antifungal activity. nih.gov

The direct antifungal effect of niacinamide, a compound with some structural similarities to benzamidine derivatives, has been demonstrated against several Candida species, with a minimum inhibitory concentration (MIC) required to inhibit 50% of the organisms (MIC50) of 20–80 mM. mdpi.com Studies have shown that niacinamide's fungicidal activity occurs at concentrations of ≥6%. mdpi.com Guanidine-containing compounds, which are related to benzamidines, have also been investigated as antifungal agents against various human-relevant fungal pathogens. mdpi.com

Table 2: Antifungal Activity of Benzamidine and Related Analogues

Compound/Analogue Fungal Pathogen Activity (MIC/Efficacy) Reference
Pentamidine Analogues C. albicans MIC80 ≤0.09 μg/ml nih.gov
Benzamidine-Triazole Derivatives C. lagenarium 90% efficacy at 200 μg/mL nih.gov
Synthetic Antimicrobial Peptides C. albicans, T. rubrum Potent activity researchgate.net
Niacinamide Candida spp. MIC50 20–80 mM mdpi.com
Guanidine-Containing Compounds Various fungal pathogens Variable MICs mdpi.com

Neuropharmacological Activities

Beyond their antimicrobial properties, this compound and its analogues have been investigated for their potential effects on the central nervous system. These investigations have revealed promising anticonvulsant, sedative, antianxiety, and antidepressant properties.

The search for novel antiepileptic drugs has led to the exploration of various chemical scaffolds, including those related to benzamidine. nih.govnih.gov Antiseizure medications, also known as anticonvulsants, are crucial for managing epilepsy. clevelandclinic.org A series of 4-aminobenzanilides, which are structurally related to this compound, have been evaluated for their anticonvulsant activity. nih.gov One of the most potent compounds in this series, derived from 2,6-dimethylaniline, exhibited a favorable activity profile compared to established drugs like phenobarbital (B1680315) and phenytoin. nih.gov

Another study focused on 4-amino-N-(2-ethylphenyl)benzamide, an analogue of ameltolide, and found it to be active against maximal electroshock-induced seizures. nih.gov This compound demonstrated a high protective index, suggesting its potential for further pharmacological development. nih.gov Isatin-based derivatives, which can incorporate benzamide-like structures, have also shown a wide range of pharmacological effects, including anticonvulsant properties. nih.gov

Furthermore, derivatives of 1,4-dihydropyridine (B1200194) containing 4-nitroimidazolyl substituents have been studied for their anticonvulsant activities, with some compounds showing greater activity than the reference drug nifedipine. researchgate.net The mechanism of action for some anticonvulsants involves the modulation of sodium channels, which can be affected by compounds with structures similar to benzamidine derivatives. epilepsy.com

Table 3: Anticonvulsant Activity of Benzamidine-Related Compounds

Compound/Analogue Test Model Activity Reference
4-Aminobenzanilide derivative Maximal Electroshock Seizures (MES) ED50 of 2.60 mg/kg nih.gov
4-Amino-N-(2-ethylphenyl)benzamide MES High protective index nih.gov
Isatin-based derivatives MES Significant anti-seizure activity nih.gov
1,4-Dihydropyridine derivatives Pentylenetetrazole-induced seizures More active than nifedipine researchgate.net

Some benzamidine-related compounds have been investigated for their potential sedative and antianxiety effects. For instance, 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a compound with structural similarities to this compound, has demonstrated a unique profile of both antidepressant and antianxiety activities within the same dose range. nih.gov

The neuropharmacological activities of extracts from Ceiba aesculifolia have also been explored, revealing anxiolytic-like effects in various animal models. mdpi.com Myristic acid, a compound found in this extract, has been shown to induce anxiolytic-like actions. mdpi.com Additionally, some benzodiazepine (B76468) derivatives, which are well-known for their anxiolytic properties, share some structural features with certain benzamidine analogues. nuph.edu.ua

The potential antidepressant effects of compounds structurally related to this compound have been a subject of interest. For example, 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone has been identified as a novel antidepressant compound. nih.gov Its proposed mechanism of action is similar to that of tricyclic antidepressants, involving the inhibition of norepinephrine (B1679862) uptake, but without the significant anticholinergic side effects associated with tricyclics. nih.gov

Furthermore, a series of (+/-)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepine derivatives have been synthesized and evaluated for antidepressant-like activity. nih.gov One particular compound from this series, (+/-)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine, showed activity comparable to amitriptyline (B1667244) in preclinical tests. nih.gov This compound was found to inhibit the uptake of norepinephrine and serotonin (B10506), similar to amitriptyline, but lacked significant anticholinergic activity. nih.gov Nuclear-substituted analogues of this compound also exhibited marked antitetrabenazine activity, a predictor of antidepressant-like effects. nih.gov

The design of multi-target directed ligands as antidepressant agents has also been a focus of research, with some arylpiperazine derivatives showing potent binding affinities to serotonin receptors and inhibitory activity of serotonin reuptake. semanticscholar.org

Other Biologically Relevant Activities (e.g., Anti-inflammatory, Antiviral, Antioxidant)

Beyond the primary pharmacological applications, this compound and its analogues, particularly benzamidine and benzamide (B126) derivatives, have been investigated for a range of other biological activities. These studies have revealed potential therapeutic applications in inflammatory conditions, viral infections, and diseases related to oxidative stress.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of benzamidine and its related structures. The mechanism often involves the inhibition of key inflammatory mediators and enzymes.

Research has shown that benzamidine derivatives can suppress virus-induced pulmonary inflammation, which is a significant factor in the pathology of influenza infections. nih.govnih.govasm.org In vivo studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, have been employed to quantify the anti-inflammatory effects of these compounds. asm.orgresearchgate.netnih.gov For instance, certain N-phenylcarbamothioylbenzamides demonstrated potent anti-inflammatory activity, with compounds 1e (N-(2,4-dibromophenyl) substituent) and 1h (N-(3-nitrophenyl) substituent) showing edema inhibition of 61.45% and 51.76%, respectively, which was significantly higher than the reference drug indomethacin (B1671933) (22.43%) in the same model. nih.gov These compounds also potently inhibited prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov

Similarly, a series of 2-substituted benzimidazole derivatives were evaluated for their anti-inflammatory potential. nih.govnih.gov Compounds B2 , B4 , B7 , and B8 from this series exhibited IC50 values lower than the standard ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay and showed anti-inflammatory effects comparable to diclofenac (B195802) sodium in the in vivo carrageenan-induced mice paw edema model. nih.govnih.gov Other studies have identified various heterocyclic compounds, including those with benzimidazole and triazole scaffolds, as having noteworthy anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.govnih.gov

Table 1: Anti-inflammatory Activity of Selected Benzamidine and Analogue Derivatives

Compound/Derivative Model/Assay Key Findings Reference(s)
N-phenylcarbamothioylbenzamide (1e) Carrageenan-induced paw edema (mice) 61.45% inhibition of edema nih.gov
N-phenylcarbamothioylbenzamide (1h) Carrageenan-induced paw edema (mice) 51.76% inhibition of edema nih.gov
2-Substituted Benzimidazoles (B2, B4, B7, B8) Carrageenan-induced paw edema (mice) Comparable effect to diclofenac sodium nih.govnih.gov
3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) Carrageenan-induced paw edema (rat) 90.32% decrease in edema at 200mg/kg nih.gov
Benzylidene amino-benzimidazole (6c, 6j) Carrageenan-induced paw edema Remarkable anti-inflammatory action nih.gov

Antiviral Activity

The benzamidine and benzamide scaffolds have been identified as promising frameworks for the development of novel antiviral agents. Research has demonstrated efficacy against a variety of RNA and DNA viruses.

Early studies reported that benzamidine derivatives possess a broad anti-influenza virus spectrum, exhibiting high antiviral effects in vivo against influenza virus strains A2/Adachi and B/Lee. nih.govnih.govasm.org A key advantage noted was their ability to exert an inhibitory effect even when treatment was initiated late after viral inoculation. asm.org

More recently, a series of N-phenylbenzamide derivatives were synthesized and evaluated as inhibitors of Enterovirus 71 (EV 71), the causative agent of hand-foot-mouth disease. researchgate.net Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was particularly active against several EV 71 strains, with IC50 values ranging from 5.7 to 12 µM. researchgate.net This compound was identified as a promising lead for further development due to its potent activity and low cytotoxicity. researchgate.net

Furthermore, N-phenylbenzamide derivatives have been shown to have broad-spectrum antiviral effects, including activity against Hepatitis B virus (HBV). nih.gov A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , was found to be a potent inhibitor of both wild-type (IC50: 1.99 µM) and drug-resistant HBV strains (IC50: 3.30 µM). nih.gov The proposed mechanism for these N-phenylbenzamide derivatives involves increasing the intracellular levels of APOBEC3G (A3G), a host defense factor known to inhibit viral replication. nih.gov Benzimidazole derivatives have also been investigated as antiviral agents, with some compounds showing the ability to inhibit Hepatitis C virus (HCV) replication by binding to the viral RNA's internal ribosomal entry site (IRES). nih.gov

Table 2: Antiviral Activity of Selected Benzamidine and Analogue Derivatives

Compound/Derivative Virus Assay/Metric Result Reference(s)
Benzamidine derivatives Influenza A2/Adachi, B/Lee In vivo (mice) High antiviral effect nih.govnih.govasm.org
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) Enterovirus 71 (EV 71) In vitro IC50: 5.7 - 12 µM researchgate.net
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) Hepatitis B Virus (HBV) In vitro IC50: 1.99 µM (wild-type), 3.30 µM (drug-resistant) nih.gov
Benzimidazole derivatives Hepatitis C Virus (HCV) Infectious cell culture Inhibition of HCV replication nih.gov

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. Various analogues of this compound have been synthesized and tested for their ability to scavenge free radicals and inhibit oxidative processes.

A study on N-arylbenzamides, which are structurally related to benzamidines, evaluated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. acs.org Many of the synthesized compounds showed better antioxidant properties than the standard butylated hydroxytoluene (BHT). acs.org The trihydroxy derivative 26 was identified as a particularly promising lead compound. acs.org

Benzimidazole derivatives have also been extensively studied for their antioxidant potential. nih.govnih.govnih.govnih.gov One series of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives was examined for free radical scavenging and inhibition of NADPH-dependent lipid peroxidation. nih.gov Compound 33 , featuring a p-fluorobenzyl substituent, demonstrated the strongest inhibition of lipid peroxidation (83% at 10⁻³ M). nih.gov Another study investigated 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives and found that compound 3 , with a p-bromophenyl substituent, caused a 57% inhibition of lipid peroxidation, close to the 65% inhibition shown by BHT. nih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals like DPPH and superoxide (B77818) anions or by their reducing power. nih.govnih.gov

Table 3: Antioxidant Activity of Selected Benzamidine and Analogue Derivatives

Compound/Derivative Assay Key Findings Reference(s)
N-arylbenzamide (trihydroxy derivative 26) DPPH and FRAP assays Significantly more active than standard BHT acs.org
2-[4-((4-p-fluorobenzyl)piperazin-1-ylcarbonyl)phenyl]-1H-benzimidazole (33) NADPH-dependent lipid peroxidation 83% inhibition at 10⁻³ M nih.gov
2-(2-(4-bromophenyl))-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide (3) Lipid peroxidation inhibition 57% inhibition nih.gov
Neoteric benzylidene amino-benzimidazoles (6c, 6j) DPPH free-radical scavenging Remarkable antioxidant action nih.gov
2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives CUPRAC, FRAP, ABTS+, DPPH Exhibited very high scavenging activity nih.gov

Molecular Mechanism of Action and Target Identification

Elucidation of Molecular Targets for N-(3,4-Dichlorophenyl)benzamidine Derivatives

While direct studies on this compound are limited, the broader class of benzamidine (B55565) derivatives has been extensively studied, revealing a primary affinity for serine proteases. nih.gov These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation. Trypsin, a well-characterized serine protease, often serves as a model for studying the inhibitory activity of benzamidine analogs. nih.govmdpi.com

The core benzamidine structure is recognized for its ability to act as a competitive inhibitor of serine proteases. nih.gov Therefore, it is hypothesized that this compound and its derivatives likely exert their biological effects through the inhibition of one or more serine proteases. The dichlorophenyl moiety significantly influences the compound's physicochemical properties, which in turn can modulate its potency and selectivity towards specific protease targets.

Furthermore, compounds containing a dichlorophenyl group have been associated with other biological targets. For instance, Sertraline, which contains a 3,4-dichlorophenyl group, is a selective serotonin (B10506) uptake inhibitor. nih.gov This highlights the possibility that this compound derivatives could possess a broader range of biological activities beyond serine protease inhibition, warranting further investigation into their complete target profile.

Characterization of Binding Sites and Modes of Interaction

The binding of benzamidine derivatives to serine proteases, particularly trypsin, has been meticulously characterized through structural and computational studies. The binding site for these inhibitors is typically the S1 pocket of the protease, a well-defined cavity that accommodates the side chains of substrate residues. nih.govnih.gov

Molecular dynamics simulations of benzamidine binding to trypsin have revealed a multi-step process. The ligand initially explores the protein surface before localizing to a metastable binding site, from which it then transitions into the final, stable binding pose within the S1 pocket. nih.gov The positively charged amidinium group of benzamidine forms a key salt bridge with the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. nih.gov This electrostatic interaction is a primary determinant of the high affinity of benzamidine-based inhibitors.

The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, water molecules have been observed to mediate hydrogen bonds between the ligand and the protein, playing a structural and dynamic role in the binding process. nih.gov The phenyl ring of benzamidine engages in van der Waals interactions with the hydrophobic walls of the S1 pocket. nih.gov

Identification of Key Residues and Pharmacophoric Features for Target Recognition

The specific interactions between benzamidine derivatives and their serine protease targets are governed by key amino acid residues within the binding pocket. In trypsin, aside from the crucial Asp189, residues such as Gly219, Ser190, and Tyr228 are also involved in forming the binding site and interacting with the inhibitor. nih.govnih.gov

A pharmacophore model for benzamidine-based inhibitors of serine proteases typically includes:

A positively ionizable feature, corresponding to the amidinium group, which is essential for the interaction with the key aspartate residue.

A hydrophobic aromatic feature, represented by the benzene (B151609) ring, which fits into the hydrophobic S1 pocket.

Hydrogen bond donor and acceptor features, which can be contributed by the amidine group and potentially by substituents on the phenyl ring.

The 3,4-dichloro substitution on the phenyl ring of this compound would significantly alter the electronic and steric properties of the aromatic ring. These substitutions can influence the orientation of the molecule within the binding pocket and potentially lead to additional interactions with specific residues, thereby affecting the inhibitor's potency and selectivity.

Understanding Molecular Pathways and Biological Responses

The inhibition of serine proteases by this compound derivatives can trigger a cascade of downstream biological effects, depending on the specific protease(s) targeted. Serine proteases are integral components of various signaling pathways, and their dysregulation is implicated in numerous diseases.

For example, the inhibition of proteases involved in the coagulation cascade can lead to anticoagulant effects. If the target is a protease involved in inflammation, such as neutrophil elastase, its inhibition could result in anti-inflammatory responses. The broad substrate specificity of some proteases means that their inhibition can have pleiotropic effects.

Computational Chemistry and in Silico Approaches in N 3,4 Dichlorophenyl Benzamidine Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules from first principles. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. nih.gov

For a molecule like N-(3,4-Dichlorophenyl)benzamidine, DFT calculations could elucidate:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. sigmaaldrich.com

While direct DFT studies on this compound are not readily found in the public literature, studies on similar structures, such as dichlorophenyl derivatives and benzamides, are common. nih.govbohrium.comresearchgate.netmdpi.com For instance, DFT has been used to analyze the structural and spectroscopic properties of compounds like (E)-3-(2,6-dichlorophenyl)-acrylamide, where the HOMO-LUMO energy gap was calculated to be 4.17 eV, indicating its chemical stability. nih.gov Such studies provide a framework for how this compound could be analyzed.

Table 1: Illustrative Global Reactivity Descriptors from DFT Calculations for a Related Compound (Note: This data is for (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl) imino) thiazolidine–4-one and serves as an example of typical DFT-derived parameters.) sigmaaldrich.com

ParameterValue (eV)
HOMO Energy-0.10096
LUMO Energy-0.2284
Band Gap (η)0.12744
Electronegativity (χ)0.16468
Chemical Hardness (η)0.06372
Chemical Softness (S)15.69366
Chemical Potential (µ)-0.16468
Electrophilicity (ω)0.00086403

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their complementarity and interaction energies. researchgate.net

Although no specific molecular docking studies featuring this compound as the primary ligand are prominently published, the benzamidine (B55565) scaffold is a well-known inhibitor of serine proteases like trypsin. wikipedia.org Docking studies with benzamidine and its derivatives are frequently performed to understand their binding modes. researchgate.net These studies typically show the positively charged amidinium group forming a key salt bridge with a negatively charged aspartate residue in the S1 pocket of the enzyme. nih.gov

A hypothetical docking study of this compound would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of the ligand.

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site in various poses.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking).

A primary output of molecular docking is the prediction of binding energy, which is a numerical score representing the strength of the ligand-receptor interaction. nih.gov Lower binding energy values typically indicate a more stable complex and higher binding affinity. These scores are calculated using various algorithms that account for forces such as electrostatic interactions, van der Waals forces, and the energy penalty of desolvation.

While these scoring functions are excellent for ranking compounds in virtual screening, for more accurate predictions of binding free energy, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-docking. mdpi.com For example, in a study of newly designed antidiabetic compounds, the top candidates identified through docking exhibited binding energies of -10.1 and -10.0 kcal/mol against the PPAR-γ receptor. nih.gov

Conformational analysis is crucial for understanding how a flexible ligand adapts its shape to fit into a rigid or flexible binding site. sigmaaldrich.com When a ligand binds to a receptor, it may adopt a conformation that is higher in energy than its most stable state in solution. The energy required for this change is known as the strain energy.

For this compound, a key flexible bond is the one connecting the benzamidine group to the dichlorophenyl ring. Analysis of the ligand-receptor complex would involve examining the torsion angles of the bound conformation to understand how the two aromatic rings are oriented relative to each other and to the protein residues. Studies on benzamidinium-based inhibitors have shown that while they often prefer a planar conformation, the protein environment can induce a twisted, higher-energy state. nih.govnih.gov Understanding these bound conformations is vital for optimizing ligand design to improve affinity and selectivity.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and understand the role of solvent molecules in the binding process. nih.gov

A typical MD simulation of a this compound-protein complex would track parameters such as:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

MD simulations on the well-studied trypsin-benzamidine complex have provided deep insights into the binding process, revealing that water molecules play a critical role in modulating the ligand's residence time in the binding pocket. nih.govparchem.com Such simulations could reveal whether the initial interactions predicted by docking for this compound are maintained over a longer timescale, confirming the stability of the complex.

In Silico Prediction of Biological Activities (e.g., PASS Online Software)

Software tools like PASS (Prediction of Activity Spectra for Substances) Online are used to predict the likely biological activities of a compound based on its chemical structure. nih.gov The software compares the input structure to a large database of known bioactive compounds and calculates the probability of the new compound being active (Pa) or inactive (Pi) for various biological functions. uni.lumdpi.com This allows for the rapid screening of virtual compounds to identify potential therapeutic applications or off-target effects.

A PASS prediction for this compound would generate a list of potential biological activities, each with a Pa and Pi value. Activities with a Pa value greater than a certain threshold (e.g., >0.7) are considered highly probable. sigmaaldrich.com This can guide experimental testing by suggesting which assays are most likely to yield a positive result. For example, given the benzamidine core, a PASS prediction might suggest activities related to serine protease inhibition.

Table 2: Illustrative PASS Prediction Output Format (Note: This is a generic example of how PASS results are presented and does not represent actual data for this compound.)

Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)
Serine Protease Inhibitor0.8500.012
Anticoagulant0.7850.035
Antiviral0.6200.110
CYP2D6 Substrate0.5500.098

Virtual Screening and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based drug design methods become essential. nih.gov These approaches use the chemical structures of known active compounds to develop a model, or pharmacophore, that defines the essential features required for biological activity. This pharmacophore can then be used to search large chemical databases in a process called virtual screening to find new, structurally diverse compounds that match the model. mdpi.com

This compound could serve as a template molecule in a ligand-based virtual screening campaign. The key features—such as the aromatic rings, the hydrogen bond donor and acceptor sites of the amidine group, and the hydrophobic dichlorophenyl moiety—would be used to define a 3D pharmacophore. This model would then be used to filter databases like ZINC or PubChem for compounds that possess a similar arrangement of these features. nih.govnih.gov Hits from the virtual screen would then be subjected to further analysis, such as molecular docking (if a target structure becomes available) and in vitro testing, to identify novel lead compounds.

Medicinal Chemistry Perspectives and Lead Optimization Strategies

Design Principles for Novel N-(3,4-Dichlorophenyl)benzamidine Analogues

The design of new analogues of this compound is guided by a combination of established medicinal chemistry principles and modern computational techniques. The primary goal is to systematically explore the chemical space around the core scaffold to identify modifications that lead to improved biological activity and drug-like properties.

A key design principle is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the biological target. Techniques like molecular docking are employed to predict how analogues of this compound might bind to the active site of a target protein. nih.gov This computational approach allows for the rational design of modifications that enhance binding affinity and selectivity. For instance, the dichlorophenyl ring and the benzamidine (B55565) group can be systematically modified to optimize interactions with specific pockets within the target's binding site.

Another critical approach is ligand-based drug design , which is particularly useful when the 3D structure of the target is unknown. mdpi.com This involves creating a pharmacophore model based on the known structure-activity relationships (SAR) of a series of active compounds. mdpi.comnih.gov The pharmacophore model for this compound would highlight the essential chemical features required for its biological activity, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers. nih.gov This model then serves as a template for designing novel molecules with similar features but potentially improved properties.

Bioisosteric replacement and scaffold hopping are two powerful strategies in the design of novel analogues. capes.gov.brnih.govnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net For example, the chlorine atoms on the phenyl ring of this compound could be replaced with other halogen atoms or small electron-withdrawing groups to modulate electronic properties and binding interactions. Scaffold hopping involves replacing the core N-phenylbenzamidine structure with a different chemical scaffold while retaining the key pharmacophoric features. capes.gov.brresearchgate.net This can lead to the discovery of entirely new chemical classes of compounds with similar biological activity but potentially better patentability and drug-like properties.

Table 1: Key Design Principles for this compound Analogues

Design Principle Description Application to this compound
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target to guide the design of new inhibitors. Docking studies to predict binding modes and guide modifications of the dichlorophenyl and benzamidine moieties.
Ligand-Based Drug Design Employs pharmacophore models derived from known active compounds. Development of a pharmacophore model to identify key features for activity and design new analogues.
Bioisosteric Replacement Substitution of functional groups with others having similar properties. Replacing chlorine atoms with other halogens or electron-withdrawing groups to fine-tune activity and properties.

| Scaffold Hopping | Replacement of the core chemical structure with a different one. | Identifying new core structures that maintain the essential pharmacophoric elements for biological activity. |

Strategies for Modulating Potency and Selectivity

Once novel analogues of this compound have been designed, the next critical step is to optimize their potency and selectivity. Potency refers to the concentration of a compound required to produce a specific biological effect, while selectivity is the ability of a compound to interact with its intended target over other, often related, targets.

Structure-Activity Relationship (SAR) studies are fundamental to this process. nih.govfrontiersin.org SAR studies involve synthesizing a series of analogues with systematic variations and evaluating their biological activity. rsc.org For this compound, this would involve modifying the substitution pattern on both the N-phenyl and the benzamidine rings. For example, the position and nature of the substituents on the N-phenyl ring can significantly impact potency and selectivity. The 3,4-dichloro substitution pattern is a starting point, and exploring other substitution patterns (e.g., 2,4-dichloro, 3,5-dichloro) or different substituents altogether (e.g., trifluoromethyl, methoxy) can lead to improved activity.

Table 2: Hypothetical SAR Data for N-(Aryl)benzamidine Analogues

Compound R1 R2 IC50 (nM) Selectivity vs. Off-Target
This compound 3-Cl 4-Cl 50 10-fold
Analogue 1 3-CF3 4-Cl 25 20-fold
Analogue 2 3-Cl 4-OCH3 100 5-fold

Note: This table presents hypothetical data for illustrative purposes.

Computational modeling plays a crucial role in predicting how structural modifications will affect potency and selectivity. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activity. nih.gov This allows for the prediction of the potency of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Furthermore, selectivity can be engineered by exploiting differences in the binding sites of the target and off-target proteins. By designing analogues that make specific interactions with residues unique to the target's binding site, selectivity can be significantly enhanced. For instance, introducing a bulky substituent at a position where the off-target has a smaller pocket can sterically hinder binding to the off-target while maintaining or improving binding to the intended target.

Approaches for Shifting Therapeutic Profiles

The N-phenylbenzamidine scaffold is not limited to a single therapeutic application. By strategically modifying the structure of this compound, it is possible to shift its therapeutic profile to target different diseases. This concept, often referred to as target hopping or therapeutic switching , is a powerful strategy in drug discovery.

One approach is to use pharmacophore-based virtual screening . scirp.org A pharmacophore model of this compound can be used to screen large compound libraries to identify molecules with similar pharmacophoric features but different core scaffolds, which may have activity against different biological targets. scirp.org

Interdisciplinary Research Frameworks in Benzamidine Development

The successful development of novel therapeutics based on the this compound scaffold necessitates a highly collaborative and interdisciplinary research framework. This framework integrates expertise from various scientific disciplines to streamline the drug discovery and development process.

Computational chemists play a pivotal role in the initial design and optimization phases. rsc.org They use molecular modeling, docking, and QSAR to guide the synthesis of new analogues and predict their biological activity. rsc.orgscirp.org

Medicinal and synthetic organic chemists are responsible for the synthesis of the designed compounds. nih.govrsc.org They develop efficient synthetic routes and prepare the analogues for biological testing.

Biologists and pharmacologists conduct the in vitro and in vivo testing of the synthesized compounds. They evaluate the potency, selectivity, and efficacy of the analogues in relevant biological assays and animal models of disease.

Structural biologists contribute by determining the three-dimensional structures of the target proteins, both alone and in complex with the inhibitors. This information is invaluable for structure-based drug design and for understanding the molecular basis of inhibitor binding.

This iterative cycle of design, synthesis, and testing, fueled by constant communication and collaboration between these disciplines, is essential for the successful translation of a lead compound like this compound into a clinical candidate. The integration of these diverse skill sets allows for a more rational and efficient approach to drug discovery, ultimately increasing the probability of success. researchgate.net

Emerging Research Avenues and Future Directions

Exploration of New Therapeutic Indications for N-(3,4-Dichlorophenyl)benzamidine Derivatives

The benzamidine (B55565) scaffold is a well-established pharmacophore, known to interact with a variety of biological targets, particularly serine proteases. click2drug.orgscispace.com This inherent activity has led to the investigation of benzamidine derivatives across a wide spectrum of diseases. The incorporation of a 3,4-dichlorophenyl moiety introduces specific electronic and steric properties that can modulate target binding and pharmacokinetic profiles, opening up new possibilities for therapeutic applications.

Research into substituted benzamidine derivatives has revealed their potential in several key therapeutic areas. These include antimicrobial, anticancer, and anti-inflammatory activities. nih.gov For instance, certain benzimidazole (B57391) derivatives, which share structural similarities with benzamidines, have shown potent antiproliferative activity against breast cancer cell lines. nih.gov Furthermore, the dichlorophenyl group is present in compounds that have been evaluated as triple reuptake inhibitors for the treatment of depression, highlighting the neuropharmacological potential of this substitution pattern. nih.gov

The exploration of new therapeutic indications for this compound derivatives is a fertile ground for future research. A systematic screening of these compounds against a diverse panel of biological targets could uncover novel activities. Given the known targets of the parent scaffolds, promising areas for investigation include:

Oncology: Investigating the anticancer potential against a broader range of cancer cell lines, particularly those where serine proteases play a key role in tumor progression and metastasis. researchgate.net

Infectious Diseases: Exploring the efficacy against various bacterial and fungal pathogens, building upon the known antimicrobial properties of benzamidine analogues. nih.govoup.com

Neurological Disorders: Assessing the potential for treating conditions such as pain, neuroinflammation, and mood disorders, inspired by the activity of other dichlorophenyl-containing molecules. nih.govresearchgate.netnih.govnih.gov

Inflammatory Conditions: Evaluating the anti-inflammatory effects in models of diseases like arthritis and inflammatory bowel disease.

A summary of potential therapeutic avenues for benzamidine derivatives is presented in Table 1.

Table 1: Potential Therapeutic Indications for Benzamidine Derivatives

Therapeutic Area Potential Application Supporting Rationale
Oncology Anticancer Agents Benzimidazole derivatives show antiproliferative activity. nih.gov Serine proteases are implicated in cancer. researchgate.net
Infectious Diseases Antibacterial, Antifungal Substituted benzamidines exhibit antimicrobial potential. nih.govoup.com
Neurology Antidepressants, Analgesics Dichlorophenyl groups are found in triple reuptake inhibitors. nih.gov Potential for treating neurogenic inflammation. nih.gov
Inflammation Anti-inflammatory Agents Benzamidine derivatives have shown anti-inflammatory properties.

Advanced Synthetic Methodologies for Enhanced Accessibility and Diversity

The ability to efficiently synthesize a wide array of this compound derivatives is crucial for exploring their structure-activity relationships (SAR) and identifying lead compounds. Traditional methods for benzamidine synthesis can sometimes be harsh or have limited substrate scope. chemicalbook.com Modern synthetic organic chemistry offers a toolkit of advanced methodologies that can overcome these limitations, providing greater access to chemical diversity.

Recent advancements in synthetic chemistry that could be applied to this compound class include:

Catalytic Cross-Coupling Reactions: These methods allow for the efficient formation of carbon-nitrogen and carbon-carbon bonds, which are central to the benzamidine scaffold and its derivatization.

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules from simple starting materials. An example is the Na2CO3-mediated [3+3] annulation reaction of substituted benzamidines to form pyrimidine-4,6-diamines. thieme-connect.com

Flow Chemistry: Conducting reactions in continuous flow systems can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes.

Solid-Phase Synthesis: The use of solid supports can facilitate the purification and handling of intermediates, making it well-suited for the construction of compound libraries.

Heteropolyacid Catalysis: The use of heteropolyacids as catalysts can lead to high yields and shorter reaction times for the synthesis of related heterocyclic systems like diazepines and benzodiazepines. nih.gov

The application of these advanced synthetic strategies will enable the rapid generation of diverse libraries of this compound analogues with variations in both the benzamidine and the dichlorophenyl portions of the molecule. This chemical diversity is essential for a thorough exploration of their therapeutic potential. A summary of relevant advanced synthetic methodologies is provided in Table 2.

Table 2: Advanced Synthetic Methodologies for Benzamidine Derivatives

Methodology Description Potential Advantages
Na2CO3-Mediated [3+3] Annulation A multicomponent reaction for synthesizing substituted pyrimidines from benzamidines. thieme-connect.com High efficiency, access to complex heterocyclic structures.
Heteropolyacid Catalysis Use of heteropolyacids as efficient catalysts for synthesizing nitrogen-containing heterocycles. nih.gov High yields, shorter reaction times, catalyst reusability.
Silica-Chloride Catalysis A solvent-free method for synthesizing dihydropyrimidinones. nih.gov Cost-effective, environmentally friendly, high purity products.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates. nih.gov Reduced reaction times, improved yields.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound derivatives, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by these compounds within a biological system. nih.gov This multi-omics approach can help to elucidate their mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.gov

For instance, treating cells or animal models with an this compound derivative and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the pathways and cellular processes that are perturbed. This is particularly relevant for understanding the biological impact of halogenated aromatic compounds, which can have complex interactions with cellular systems. oup.comoup.comnih.govnih.gov

A systems biology approach, integrating multi-omics data with computational modeling, can be employed to: scispace.com

Identify Primary Drug Targets: By correlating drug-induced molecular changes with known protein-drug interaction databases.

Uncover Novel Mechanisms of Action: By identifying unexpected pathway perturbations.

Predict Drug Efficacy and Toxicity: By building models that link molecular signatures to phenotypic outcomes.

Discover Biomarkers: By identifying molecules whose levels change consistently with drug response.

The application of multi-omics integration to the study of this compound derivatives represents a significant future direction that will be crucial for advancing these compounds towards clinical application.

Development of Novel Computational Tools for Benzamidine Research

In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize compounds for synthesis and testing. nih.gov For benzamidine research, the development and application of novel computational tools can significantly accelerate the discovery process.

Current and future computational approaches that can be leveraged include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound derivatives. researchgate.netresearchgate.net This can guide the design of more potent and selective inhibitors.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be used to screen large virtual libraries for new compounds with the desired activity.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-target complex, revealing details about binding stability and the role of conformational changes. nih.gov

The development of specialized computational tools and workflows tailored to the benzamidine scaffold, potentially incorporating machine learning and artificial intelligence, will be a key enabler for future research in this area. A list of relevant computational tools and their applications is provided in Table 3.

Table 3: Computational Tools in Benzamidine Research

Tool/Method Application Reference
Molecular Docking Predicts binding affinity and mode of interaction with a biological target. researchgate.netresearchgate.net
QSAR Correlates chemical structure with biological activity to predict the potency of new compounds. mdpi.com
ADMET Prediction In silico prediction of pharmacokinetic and toxicity properties. nih.govmdpi.com
Pharmacophore Modeling Identifies essential structural features for biological activity and used for virtual screening. researchgate.net
Molecular Dynamics Simulations Simulates the movement of atoms and molecules to understand binding dynamics. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of N-(3,4-Dichlorophenyl)benzamidine derivatives?

Answer:
Synthetic optimization requires systematic evaluation of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, reports yields ranging from 27% to 84% for structurally related benzamidine derivatives, highlighting the impact of substituent steric effects and electron-withdrawing groups on reaction efficiency . Key steps include:

  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate polar intermediates.
  • Yield Improvement: Introduce electron-donating groups to the benzamidine core to stabilize intermediates during nucleophilic substitution.
  • Analytical Validation: Confirm purity via HPLC (≥95%) and monitor reaction progress with TLC (silica gel, UV detection).

Basic: What spectroscopic methods are most effective for confirming the molecular structure of this compound?

Answer:
Multinuclear NMR (¹H, ¹³C) is critical for structural elucidation. demonstrates that:

  • ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and NH protons (δ 10–12 ppm, broad singlet). Coupling constants (e.g., J = 8.5 Hz for adjacent aryl protons) confirm substitution patterns.
  • ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and dichlorophenyl carbons (δ 120–140 ppm).
  • Supplementary Techniques: High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ with <2 ppm error). IR spectroscopy confirms amidine C=N stretches (~1640 cm⁻¹) .

Advanced: How can in vitro receptor binding assays guide pharmacological studies of this compound analogs?

Answer:
highlights opioid receptor (MOR, KOR, DOR) binding assays as a model for structure-activity relationship (SAR) studies. Key steps include:

  • Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]DAMGO for MOR) to measure inhibitory constants (Ki).
  • Data Interpretation: Correlate substituent effects (e.g., 3,4-dichloro groups) with receptor affinity. For example, U-47700 (a structural analog) shows 7.5× higher MOR affinity than morphine .
  • Contradictions: Address discrepancies between in vitro binding and in vivo efficacy by evaluating functional activity (e.g., cAMP inhibition via Gαi/o coupling).

Advanced: What methodologies are used to analyze the metabolic pathways of this compound in environmental systems?

Answer:
provides a framework using linuron metabolites as analogs:

  • Degradation Studies: Incubate the compound in soil/water systems under controlled pH and temperature. Monitor via LC-MS/MS for hydroxylated or dechlorinated products.
  • Key Metabolites: Identify N-(3,4-dichlorophenyl)urea (via amidine hydrolysis) and 3,4-dichloroaniline (via reductive deamination).
  • Ecotoxicity Testing: Use Vibrio fischeri bioluminescence assays to quantify metabolite toxicity (EC50 values) .

Advanced: How can computational modeling predict the toxicological profile of this compound derivatives?

Answer:

  • QSAR Models: Train models on datasets like EPA’s ToxCast to predict acute toxicity (e.g., LD50). notes that dichlorophenyl groups increase bioaccumulation potential.
  • Docking Simulations: Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability.
  • Contradiction Resolution: Validate in silico predictions with in vitro hepatocyte assays (e.g., IC50 for mitochondrial toxicity) .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability.
  • Orthogonal Assays: Combine receptor binding () with functional assays (e.g., β-arrestin recruitment) to confirm agonism/antagonism.
  • Data Normalization: Express results relative to positive controls (e.g., 100% efficacy = morphine for MOR) to enable cross-study comparisons .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure ( ).
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane).
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Answer:

  • Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually in bioassays.
  • Case Study: lists enantiopure analogs (e.g., (S)-2-amino-3,3-dimethyl-N-2-pyridylbutyramide) with distinct MOR/KOR selectivity.
  • Mechanistic Insight: Molecular dynamics simulations reveal enantiomer-specific hydrogen bonding with receptor residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.